Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Overview
Description
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:
Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.
PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.
Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.
Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.
PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.
Substitution Reactions: The PAB moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Trt removal.
Coupling: HBTU or DIC in the presence of a base such as DIPEA.
Major Products
Deprotected Peptide: Removal of protecting groups yields the free peptide.
Substituted Products: Nucleophilic substitution at the PAB moiety can yield various derivatives.
Scientific Research Applications
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is used in:
Chemistry: As a building block in peptide synthesis.
Biology: In studies involving protein-protein interactions and enzyme-substrate specificity.
Medicine: As a component in drug delivery systems and diagnostic assays.
Industry: In the development of novel biomaterials and therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.
Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.
Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.
Uniqueness
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPBGTLVZPOASW-XKMSCPINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H66N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1047.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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